Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1784425-56-4
VCID: VC5433325
InChI: InChI=1S/C5H4BrNO4/c1-10-5(9)3-2(6)4(8)7-11-3/h1H3,(H,7,8)
SMILES: COC(=O)C1=C(C(=O)NO1)Br
Molecular Formula: C5H4BrNO4
Molecular Weight: 221.994

Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate

CAS No.: 1784425-56-4

Cat. No.: VC5433325

Molecular Formula: C5H4BrNO4

Molecular Weight: 221.994

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate - 1784425-56-4

Specification

CAS No. 1784425-56-4
Molecular Formula C5H4BrNO4
Molecular Weight 221.994
IUPAC Name methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate
Standard InChI InChI=1S/C5H4BrNO4/c1-10-5(9)3-2(6)4(8)7-11-3/h1H3,(H,7,8)
Standard InChI Key LEEKVTXDESSVLR-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=O)NO1)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a 1,2-oxazole core with a bromine atom at position 4, a ketone group at position 3, and a methyl ester at position 5. X-ray crystallography of analogous oxazole derivatives, such as ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, reveals planar geometries stabilized by intramolecular hydrogen bonds (C–H⋯O and C–H⋯N) . These interactions likely contribute to the stability of methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate in solid-state configurations.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC5H4BrNO4\text{C}_5\text{H}_4\text{BrNO}_4
Molecular Weight221.994 g/mol
CAS Number1784425-56-4
Boiling PointNot reported
SolubilityNot available
Density~1.6 g/cm³ (analogous compounds)

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Stretching vibrations for carbonyl (C=O\text{C=O}) groups appear near 1720–1750 cm⁻¹, while the oxazole ring’s C–N and C–O bonds absorb between 1600–1650 cm⁻¹ .

  • NMR Spectroscopy: 1H^1\text{H} NMR of related esters shows singlet peaks for methyl ester groups (~3.8–4.0 ppm) and deshielded protons adjacent to electronegative substituents .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via cyclization or condensation reactions. A plausible route involves:

  • Bromination: Reacting a 3-oxo-1,2-oxazole precursor with Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in tetrahydrofuran (THF) to introduce the bromine substituent .

  • Esterification: Treating the intermediate carboxylic acid with methanol and a catalytic acid (e.g., H2SO4\text{H}_2\text{SO}_4) to form the methyl ester .

Alternative methods include iodine-promoted cycloaddition of α-methylenyl isocyanides with methyl ketones, as demonstrated for structurally similar 2,5-disubstituted oxazoles .

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom at position 4 is susceptible to displacement by amines or thiols, enabling diversification into functionalized oxazoles .

  • Ester Hydrolysis: Under basic conditions, the methyl ester hydrolyzes to the carboxylic acid, a precursor for amide coupling .

Table 2: Comparative Reactivity of Oxazole Derivatives

CompoundReactivity HighlightsSource
Methyl 4-bromo-5-methylisoxazole-3-carboxylateBromine substitution at 4-position
4-Bromo-3-methyl-1,2-oxazole-5-carboxylic acidCarboxylic acid functional group
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylateCrystallographic stability via H-bonds

Applications in Medicinal and Organic Chemistry

Drug Discovery

The compound serves as a scaffold for developing:

  • Antibacterial Agents: Derivatives targeting penicillin-binding proteins (PBPs) show promise against Gram-positive pathogens .

  • Kinase Inhibitors: Oxazole cores are prevalent in inhibitors of EGFR and VEGFR2 .

Material Science

Oxazole-based ligands coordinate with transition metals (e.g., Pd, Cu) to form catalysts for cross-coupling reactions .

Future Research Directions

  • Synthesis Optimization: Developing enantioselective routes using asymmetric catalysis .

  • Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance bioavailability and target selectivity .

  • In Vivo Toxicology: Assessing acute toxicity and metabolic stability in animal models .

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